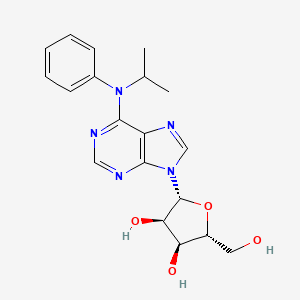
Isopropylphenyladenosine
Descripción
Based on general knowledge, isopropylphenyladenosine could hypothetically be a modified nucleoside derivative (e.g., adenosine with an isopropylphenyl substituent). Such compounds often act as adenosine receptor agonists or antagonists, influencing pathways like inflammation, cardiovascular function, or neurotransmission. However, this speculative description cannot be corroborated by the provided evidence.
Propiedades
Número CAS |
29193-86-0 |
|---|---|
Fórmula molecular |
C19H23N5O4 |
Peso molecular |
385.4 g/mol |
Nombre IUPAC |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(N-propan-2-ylanilino)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C19H23N5O4/c1-11(2)24(12-6-4-3-5-7-12)18-14-17(20-9-21-18)23(10-22-14)19-16(27)15(26)13(8-25)28-19/h3-7,9-11,13,15-16,19,25-27H,8H2,1-2H3/t13-,15-,16-,19-/m1/s1 |
Clave InChI |
FOQCCKILBKXEHH-NVQRDWNXSA-N |
SMILES |
CC(C)N(C1=CC=CC=C1)C2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O |
SMILES isomérico |
CC(C)N(C1=CC=CC=C1)C2=NC=NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
SMILES canónico |
CC(C)N(C1=CC=CC=C1)C2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O |
Sinónimos |
Isopropylphenyladenosine L Phenylisopropyladenosine L-Phenylisopropyladenosine N(6)-Phenylisopropyl-Adenosine Phenylisopropyladenosine |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The evidence lacks data on adenosine derivatives or structurally analogous compounds. For example:
- discusses transition metal ligands for catalysis, which are unrelated to nucleosides.
- –3 describe isopropylated phenol-phosphate mixtures, likely industrial chemicals (e.g., flame retardants or plasticizers).
*Note: No data exists in the provided evidence to validate this row.
Critical Limitations in the Evidence
- –3: Focus on regulatory and safety data for phenol-phosphate mixtures, citing sources like ATSDR, EFSA, and EPA .
- : Focuses on catalysis and coordination chemistry, unrelated to nucleosides .
Recommendations for Further Research
To address the query adequately, consult:
- Pharmacological databases (e.g., PubChem, ChEMBL) for adenosine derivatives.
- Peer-reviewed studies on adenosine receptor ligands.
- Regulatory documents (e.g., FDA, EMA) for therapeutic or toxicological profiles.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


